![molecular formula C9H8N2O3 B3364919 4-Amino-benzooxazole-2-carboxylic acid methyl ester CAS No. 1187930-27-3](/img/structure/B3364919.png)
4-Amino-benzooxazole-2-carboxylic acid methyl ester
Overview
Description
4-Amino-benzooxazole-2-carboxylic acid methyl ester is a chemical compound with the formula C9H8N2O3 . It is a grey solid .
Synthesis Analysis
The synthesis of benzoxazoles, including 4-Amino-benzooxazole-2-carboxylic acid methyl ester, can be achieved using various well-organized synthetic methodologies. These methodologies involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis
Esters, like 4-Amino-benzooxazole-2-carboxylic acid methyl ester, contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond. In an ester, the second oxygen atom bonds to another carbon atom .Chemical Reactions Analysis
Esters can undergo transesterification, which is the process of exchanging the organic functional group of an ester with the organic group of an alcohol. These reactions are often catalyzed by the addition of an acid or base catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-benzooxazole-2-carboxylic acid methyl ester include its molecular weight of 192.17 and its physical form as a grey solid . Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the carboxylic acid is replaced by a hydrocarbon group .Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole, which includes “4-Amino-benzooxazole-2-carboxylic acid methyl ester”, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Medicinal Chemistry
The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . These include anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Pharmaceutical Applications
Benzoxazole derivatives have been synthesized using a variety of well-organized synthetic methodologies . These methodologies involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Industrial Applications
Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because of its wide range of applications in the industrial sector .
Anti-Cancer Research
Benzoxazole-1,3,4-oxadiazole compounds, which can be derived from “4-Amino-benzooxazole-2-carboxylic acid methyl ester”, have been prepared and their anti-cancer activity was screened against 4 human cancer cell lines . These include A549 (lung cancer), MCF-7 (breast cancer), A-375 (melanoma cancer), and HT-29 (colon cancer) .
Green Chemistry
There has been a large upsurge in the synthesis of benzoxazole via different pathways . These include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques .
Mechanism of Action
Safety and Hazards
Future Directions
The catalytic reduction of carboxylic acid derivatives, including esters, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field could involve further advancements in the synthesis of oxazolines .
properties
IUPAC Name |
methyl 4-amino-1,3-benzoxazole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODJCWKZCJPUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2O1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278393 | |
Record name | Methyl 4-amino-2-benzoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-benzooxazole-2-carboxylic acid methyl ester | |
CAS RN |
1187930-27-3 | |
Record name | Methyl 4-amino-2-benzoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-2-benzoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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